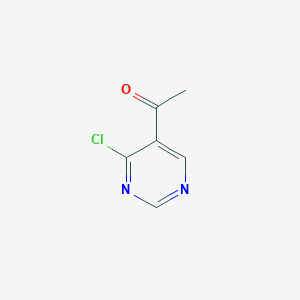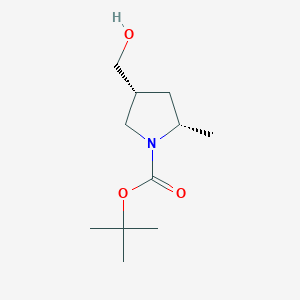
(2S,4R)-tert-Butyl 4-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4R)-tert-Butyl 4-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. It is known for its unique stereochemistry, which makes it a valuable intermediate in the synthesis of various biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-tert-Butyl 4-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-tert-butyl 2-methylpyrrolidine-1-carboxylate.
Hydroxymethylation: The key step involves the hydroxymethylation of the pyrrolidine ring. This can be achieved using formaldehyde and a suitable base under controlled conditions.
Purification: The product is then purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving automated reactors and continuous flow systems to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,4R)-tert-Butyl 4-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as Jones reagent or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Jones reagent, PCC
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted pyrrolidines
Applications De Recherche Scientifique
(2S,4R)-tert-Butyl 4-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.
Medicine: It is a precursor in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.
Mécanisme D'action
The mechanism of action of (2S,4R)-tert-Butyl 4-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,4S)-tert-Butyl 4-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate
- (2R,4R)-tert-Butyl 4-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate
- (2R,4S)-tert-Butyl 4-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate
Uniqueness
(2S,4R)-tert-Butyl 4-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This makes it particularly valuable in asymmetric synthesis and as a chiral building block in the development of pharmaceuticals.
Propriétés
Formule moléculaire |
C11H21NO3 |
|---|---|
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
tert-butyl (2S,4R)-4-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO3/c1-8-5-9(7-13)6-12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1 |
Clé InChI |
CCBKWUTWRPJIOE-DTWKUNHWSA-N |
SMILES isomérique |
C[C@H]1C[C@H](CN1C(=O)OC(C)(C)C)CO |
SMILES canonique |
CC1CC(CN1C(=O)OC(C)(C)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(tert-Butyl) 7-ethyl 3,4,6,7-tetrahydropyrrolo[1,2-a]pyrazine-2,7(1H)-dicarboxylate](/img/structure/B12828909.png)
![Benzo[f]pyrrolo[1,2-a]quinoxaline-3-carbaldehyde](/img/structure/B12828919.png)



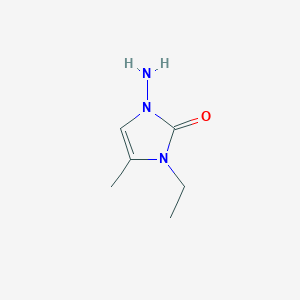

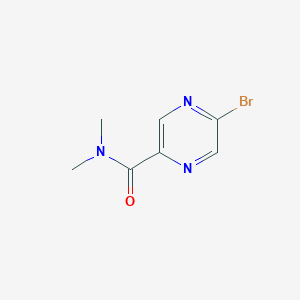

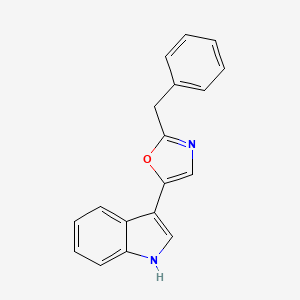
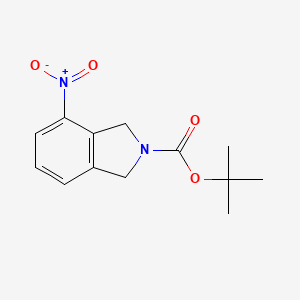
![[5-(Pyrrolidin-1-ylsulfonyl)thien-2-yl]methylamine](/img/structure/B12828976.png)
